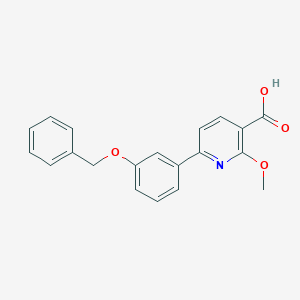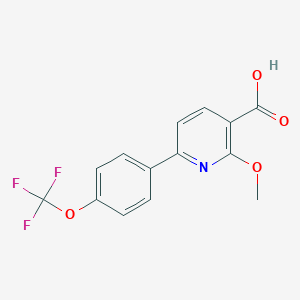
6-Chloro-4-methoxy-N,N-dimethylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-methoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C9H11ClN2O2 It is a derivative of nicotinamide, featuring a chloro group at the 6th position and a methoxy group at the 4th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-N,N-dimethylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 6-chloronicotinic acid.
Methoxylation: The 4th position on the pyridine ring is methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Amidation: The resulting 6-chloro-4-methoxynicotinic acid is then converted to its corresponding amide by reacting with dimethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
化学反応の分析
Types of Reactions
6-Chloro-4-methoxy-N,N-dimethylnicotinamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Nucleophilic Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of 6-chloro-4-hydroxy-N,N-dimethylnicotinamide.
Reduction: Formation of 6-chloro-4-methoxy-N,N-dimethylaminonicotinamide.
科学的研究の応用
6-Chloro-4-methoxy-N,N-dimethylnicotinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the interaction of nicotinamide derivatives with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for agrochemicals.
作用機序
The mechanism of action of 6-Chloro-4-methoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the pyridine ring enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
6-Chloro-N,N-dimethylnicotinamide: Lacks the methoxy group at the 4th position.
4-Methoxy-N,N-dimethylnicotinamide: Lacks the chloro group at the 6th position.
6-Chloro-4-hydroxy-N,N-dimethylnicotinamide: Has a hydroxyl group instead of a methoxy group at the 4th position.
Uniqueness
6-Chloro-4-methoxy-N,N-dimethylnicotinamide is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and biological activities. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
特性
IUPAC Name |
6-chloro-4-methoxy-N,N-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(2)9(13)6-5-11-8(10)4-7(6)14-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNINZOZIZOVIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














